molecular formula C11H14ClFN2 B6362345 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine CAS No. 1240565-18-7

1-[(3-Chloro-2-fluorophenyl)methyl]piperazine

Cat. No.: B6362345
CAS No.: 1240565-18-7
M. Wt: 228.69 g/mol
InChI Key: DMXMRGJIULSPNE-UHFFFAOYSA-N
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Description

1-[(3-Chloro-2-fluorophenyl)methyl]piperazine, with the molecular formula C11H14ClFN2, is a substituted piperazine derivative serving as a versatile chemical building block and key synthetic intermediate in medicinal chemistry and drug discovery research . The piperazine ring is a privileged scaffold in pharmaceutical design, known for contributing favorable pharmacokinetic and physicochemical properties to bioactive molecules . The 3-chloro-2-fluorophenyl moiety appended to the piperazine nitrogen is a structurally distinct feature that researchers utilize to explore structure-activity relationships in novel compound libraries. This compound is of significant research value in the design and synthesis of potential enzyme inhibitors. Specifically, structural analogues incorporating the 3-chloro-2-fluorophenyl motif or the related 3-chloro-4-fluorophenyl fragment have been investigated as potent inhibitors of tyrosinase (from Agaricus bisporus ), an enzyme target relevant for cosmetic and pharmaceutical applications . In these studies, the halogenated phenyl ring is a critical pharmacophoric element that enhances inhibitory activity by engaging in favorable interactions within the enzyme's catalytic site . Piperazine derivatives are also extensively explored for their antiviral properties against a range of viruses, including SARS-CoV-2, HIV, and influenza, highlighting the scaffold's broad utility in infectious disease research . Furthermore, piperazine-based compounds are frequently studied for central nervous system (CNS) activity, though many such derivatives are also recognized as substances of abuse with stimulant properties . This product is provided For Research Use Only. It is intended for use in a laboratory setting by qualified life science researchers and synthetic chemists. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3-chloro-2-fluorophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClFN2/c12-10-3-1-2-9(11(10)13)8-15-6-4-14-5-7-15/h1-3,14H,4-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXMRGJIULSPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(C(=CC=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Reactivity of 1 3 Chloro 2 Fluorophenyl Methyl Piperazine

Strategies for Piperazine (B1678402) Ring Formation

Cyclization Reactions in Piperazine Synthesis

Cyclization reactions offer a powerful method for assembling the piperazine skeleton from acyclic precursors. These methods often provide control over substitution patterns on the ring's carbon atoms. One common historical approach involves the reaction of an aniline (B41778) with diethanolamine (B148213) or a bis-(2-haloethyl)amine. For instance, reacting 2,3-dichloroaniline (B127971) with diethanolamine has been a route to synthesize 1-(2,3-dichlorophenyl)piperazine (B491241), a related structure. A more direct method involves the reaction of diethanolamine with thionyl chloride to generate bis(2-chloroethyl)amine (B1207034) hydrochloride, which can then be cyclized with an appropriate aniline.

Modern synthetic organic chemistry has introduced more sophisticated catalytic methods. These include:

Palladium-catalyzed cyclizations : These reactions can couple a propargyl unit with a diamine component to yield highly substituted piperazines.

Wacker-type aerobic oxidative cyclization : This method utilizes a palladium catalyst to form various six-membered nitrogen heterocycles, including piperazines, from alkene precursors.

Reductive Cyclization : A stereoselective catalytic reductive cyclization of dioximes, formed from the sequential Michael addition of nitrosoalkenes to primary amines, provides a versatile route to piperazines with substituents on both carbon and nitrogen atoms.

Photoredox Catalysis : Visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes presents a mild and efficient pathway to C2-substituted piperazines.

The choice of cyclization strategy is often dictated by the desired substitution pattern on the piperazine ring and the availability of starting materials.

Cyclization MethodKey ReactantsCatalyst/ConditionsProduct Type
From Diethanolamine Aniline, DiethanolamineHigh TemperatureN-Arylpiperazine
Wacker-type Cyclization Alkene-diaminePd(DMSO)₂(TFA)₂Substituted piperazine
Reductive Cyclization Dioxime (from amine + nitrosoalkene)Pd/C or Ra-Ni, H₂C,N-Substituted piperazine
Photoredox Annulation Glycine-based diamine, AldehydeIridium photocatalyst, visible lightC2-Substituted piperazine

N-Alkylation and Reductive Amination Approaches

While often used for derivatization, N-alkylation and reductive amination can also be integral to the primary synthesis of substituted piperazines. These methods are among the most important for transforming a parent piperazine into its N-alkyl analogs. Reductive amination involves the reaction of an amine (like piperazine) with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent. This forms an intermediate imine or iminium ion, which is then reduced in situ to yield the alkylated amine.

Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride. Zirconium borohydride–piperazine complex has also been reported as a mild and efficient reagent for this purpose. A notable advantage of reductive amination is its wide applicability to a variety of carbonyl compounds and amines under mild conditions.

Introduction of the (3-Chloro-2-fluorophenyl)methyl Substituent

Attaching the specific (3-chloro-2-fluorophenyl)methyl group to a nitrogen atom of the piperazine ring is a critical step in the synthesis of the target compound. This is typically achieved through nucleophilic substitution or reductive amination.

Alkylation with Halogenated Benzyl (B1604629) Precursors

The most direct method for introducing the (3-chloro-2-fluorophenyl)methyl group is the N-alkylation of piperazine with a halogenated benzyl precursor, such as 3-chloro-2-fluorobenzyl chloride or 3-chloro-2-fluorobenzyl bromide. In this SN2 reaction, the nucleophilic secondary amine of the piperazine ring attacks the electrophilic benzylic carbon, displacing the halide and forming the desired C-N bond. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The use of a mono-protected piperazine, such as N-Boc-piperazine, is common to prevent dialkylation and ensure the substituent is introduced at a single nitrogen atom.

Coupling Reactions

Reductive amination serves as a powerful coupling alternative to direct alkylation. This strategy involves reacting piperazine with 3-chloro-2-fluorobenzaldehyde (B104339). The initial reaction forms an iminium ion intermediate, which is then reduced without isolation to afford 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine. This one-pot procedure is highly efficient and avoids the need to prepare and handle potentially lachrymatory benzyl halides.

MethodPiperazine ReactantBenzyl PrecursorKey Conditions
N-Alkylation Piperazine or N-Boc-piperazine3-Chloro-2-fluorobenzyl chloride/bromideBase (e.g., K₂CO₃, Et₃N)
Reductive Amination Piperazine or N-Boc-piperazine3-Chloro-2-fluorobenzaldehydeReducing agent (e.g., NaBH(OAc)₃)

Derivatization and Functionalization of the Piperazine Core

Once this compound is synthesized, the remaining secondary amine (N-H) on the piperazine ring is a versatile handle for further chemical modification. This allows for the introduction of a wide array of functional groups to explore structure-activity relationships in drug discovery.

Common derivatization strategies include:

N-Acylation : Reaction with activated carboxylic acids, such as acyl chlorides or anhydrides, or with carboxylic acids using coupling reagents (e.g., EDC), yields N-acyl derivatives.

N-Alkylation/Reductive Amination : The secondary amine can be further alkylated using alkyl halides or subjected to a second, different reductive amination with another aldehyde or ketone.

N-Arylation : Palladium-catalyzed Buchwald-Hartwig coupling or nucleophilic aromatic substitution (SNAr) with electron-deficient (hetero)arenes can be used to introduce aryl or heteroaryl substituents.

Sulfonylation : Reaction with sulfonyl chlorides (e.g., 4-chloro-2-fluoro-benzenesulfonyl chloride) in the presence of a base produces sulfonamides.

Urea/Carbamate Formation : Treatment with isocyanates or carbamoyl (B1232498) chlorides leads to the formation of ureas and carbamates, respectively.

These functionalization reactions are crucial for tuning the physicochemical and pharmacological properties of the parent molecule.

Modifications at the Piperazine Nitrogen

The secondary amine of the this compound moiety is a nucleophilic center that readily undergoes reactions to form a diverse array of derivatives. Common modifications include alkylation and reductive amination, which introduce new substituents at the N4 position of the piperazine ring.

Alkylation Reactions:

N-alkylation of the piperazine ring is a fundamental transformation for introducing alkyl groups onto the secondary amine. This reaction typically involves the treatment of this compound with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. googleapis.com The choice of base and solvent can influence the reaction rate and yield. Common bases include potassium carbonate, triethylamine (B128534), or diisopropylethylamine, while solvents such as acetonitrile, dimethylformamide (DMF), or dichloromethane (B109758) (DCM) are frequently employed. chemicalbook.comnih.gov

For instance, the reaction of a substituted piperazine with a bromoalkyl derivative can be carried out to introduce a longer carbon chain with a terminal functional group. nih.gov The general scheme for N-alkylation is depicted below:

Scheme 1: General N-alkylation of this compound.

Reductive Amination:

Reductive amination provides an alternative and often milder method for N-alkylation. This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate by reacting this compound with an aldehyde or a ketone. The iminium ion is then reduced in situ to the corresponding amine. nih.gov Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂/Pd-C). nih.gov Sodium triacetoxyborohydride is often preferred due to its mildness and selectivity. nih.gov

Scheme 2: Reductive amination of this compound with an aldehyde.

The following table summarizes representative examples of reagents used for modifications at the piperazine nitrogen of related piperazine compounds.

Modification Type Reagent Product Type Reference
Alkylation1-Bromo-3-chloropropaneN-(3-chloropropyl)piperazine google.com
Alkylation1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-oneN-alkylated piperazine nih.gov
Reductive AminationFormaldehydeN-methylpiperazine nih.gov
Reductive AminationAcetaldehydeN-ethylpiperazine nih.gov

Amidation and Acylation Strategies

The secondary amine of this compound can be readily acylated or amidated to form the corresponding amides. These reactions are crucial for introducing a wide variety of functional groups and building blocks, significantly expanding the chemical space accessible from this intermediate.

Acylation with Acyl Chlorides:

A common and efficient method for forming amides is the reaction of the piperazine derivative with an acyl chloride in the presence of a base. scielo.org.zamdpi.com The base, typically a tertiary amine like triethylamine or pyridine, acts as a scavenger for the hydrochloric acid generated during the reaction. The reaction is usually carried out in an aprotic solvent such as dichloromethane or chloroform (B151607) at room temperature or below. mdpi.com

Scheme 3: Acylation of this compound with an acyl chloride.

Amide Coupling with Carboxylic Acids:

Direct coupling of carboxylic acids with the piperazine nitrogen to form an amide bond requires the use of a coupling agent to activate the carboxylic acid. nih.govnih.gov A wide variety of coupling reagents are available, with common examples including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. nih.gov Phosphonium-based reagents, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), are also effective. nih.gov These reactions are typically performed in aprotic solvents like DMF or DCM. nih.gov

Scheme 4: Amide coupling of this compound with a carboxylic acid using a coupling agent.

The table below provides examples of reagents and conditions used for amidation and acylation of similar piperazine compounds.

Reaction Type Reagent/Coupling Agent Conditions Reference
AcylationChloroacetyl chlorideTriethylamine, Dioxane, 0-5 °C mdpi.com
AcylationCinnamic acid chlorideTriethylamine, Dichloromethane, Room Temperature scielo.org.za
Amide CouplingEDC, HOBtDMF or DCM, Room Temperature nih.gov
Amide CouplingPPh₃/N-chlorobenzotriazoleCH₂Cl₂, Room Temperature scispace.com
Amide CouplingDichloro(methyl)(3,3,3-trifluoropropyl)silane, Imidazole- organic-chemistry.org

Spectroscopic and Spectrometric Characterization of Synthesized Compounds

The structural elucidation of derivatives of this compound relies on a combination of spectroscopic and spectrometric techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

NMR Spectroscopy:

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of synthesized compounds.

¹H NMR: The proton NMR spectrum of a 1,4-disubstituted piperazine derivative will typically show characteristic signals for the protons of the piperazine ring, usually as multiplets in the range of 2.5-3.8 ppm. mdpi.com The benzylic methylene (B1212753) protons (Ar-CH₂-N) would appear as a singlet further downfield. The aromatic protons of the 3-chloro-2-fluorophenyl group will exhibit a complex splitting pattern in the aromatic region (typically 6.8-7.5 ppm) due to spin-spin coupling between the protons and with the fluorine atom. The chemical shifts and coupling constants of the protons on the newly introduced substituent at the N4 position will provide definitive evidence of the modification.

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the piperazine ring carbons, typically in the range of 45-55 ppm. mdpi.comchemicalbook.com The benzylic carbon will appear at a distinct chemical shift. The carbons of the 3-chloro-2-fluorophenyl ring will show resonances in the aromatic region (around 115-160 ppm), with the carbon directly attached to the fluorine atom exhibiting a large one-bond C-F coupling constant. Signals corresponding to the new N4-substituent will also be present.

Mass Spectrometry:

Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds and to gain structural information from their fragmentation patterns. researchgate.netnih.gov Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques. The mass spectrum of a derivative of this compound would be expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺). researchgate.net A characteristic fragmentation pattern often involves the cleavage of the piperazine ring and the loss of fragments from the N4-substituent. researchgate.net

Infrared (IR) Spectroscopy:

IR spectroscopy is useful for identifying the presence of specific functional groups. mdpi.comresearchgate.net For amide derivatives, a strong absorption band corresponding to the C=O stretching vibration is typically observed in the region of 1630-1680 cm⁻¹. scielo.org.za The N-H stretching vibration of a secondary amide, if present, would appear in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.

The following table summarizes the expected spectroscopic and spectrometric data for a hypothetical amide derivative of this compound.

Technique Expected Observations
¹H NMR Multiplets for piperazine protons (2.5-3.8 ppm), singlet for benzylic protons, complex pattern for aromatic protons (6.8-7.5 ppm), signals for the N-acyl group.
¹³C NMR Signals for piperazine carbons (45-55 ppm), benzylic carbon, aromatic carbons (115-160 ppm) with C-F coupling, carbonyl carbon (for amides, ~170 ppm).
Mass Spec. Molecular ion peak (M⁺) or protonated molecular ion ([M+H]⁺), fragmentation pattern showing cleavage of the piperazine ring and N-acyl group.
IR Spec. C=O stretch (1630-1680 cm⁻¹ for amides), C-H stretches (aromatic and aliphatic), C-Cl and C-F stretches.

Structure Activity Relationship Sar Studies of 1 3 Chloro 2 Fluorophenyl Methyl Piperazine Analogs

Influence of Halogen Substituents on Phenyl Ring Activity

The nature and position of halogen substituents on the phenyl ring of 1-[(3-chloro-2-fluorophenyl)methyl]piperazine analogs are critical determinants of their biological activity. The presence of both chlorine and fluorine atoms on the phenyl ring, as in the parent compound, significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, which in turn affects its interaction with biological targets.

Research into related phenylpiperazine derivatives has provided insights into the role of halogen substitution. For instance, in a study on the acaricidal activity of phenylpiperazine derivatives, the introduction of a fluorine atom at the 2-position of the benzene (B151609) ring was found to increase activity compared to an unsubstituted compound. nih.gov This suggests that the 2-fluoro substitution in this compound is likely a key contributor to its biological profile.

The following table illustrates the effect of different substituents at the 2-position of a phenylpiperazine scaffold on acaricidal activity against Tetranychus urticae.

Table 1: Acaricidal Activity of Phenylpiperazine Derivatives with Different Substituents at the 2-Position of the Phenyl Ring

Compound Substituent at 2-position Mortality (%) at 100 ppm
5-1 -F 100
5-2 -H 95
5-3 -Cl 100
5-4 -CH₃ 100
5-5 -CN 100

Contribution of the Piperazine (B1678402) Scaffold to Biological Activity

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to its favorable physicochemical and pharmacokinetic properties. nih.govtandfonline.com In the context of this compound analogs, the piperazine moiety is integral to their biological activity for several reasons.

Firstly, the piperazine ring, with its two nitrogen atoms, can exist in a protonated state at physiological pH. This allows for the formation of ionic interactions with biological targets, such as receptors and enzymes. The basicity of the piperazine nitrogens can be fine-tuned by the substituents on the ring, which in turn can modulate the strength of these interactions.

Secondly, the piperazine scaffold provides a conformationally flexible yet structurally defined linker between the substituted phenylmethyl group and other parts of the molecule. This flexibility allows the molecule to adopt an optimal conformation for binding to its target. The chair conformation of the piperazine ring and the relative orientation of its substituents are important for biological activity.

Furthermore, the piperazine moiety often enhances the aqueous solubility and metabolic stability of drug candidates, improving their pharmacokinetic profiles. nih.gov Its presence can facilitate absorption, distribution, metabolism, and excretion (ADME) properties that are essential for a compound's therapeutic potential. The versatility of the piperazine ring allows for the introduction of various substituents at the N1 and N4 positions, enabling the exploration of a wide chemical space to optimize biological activity and selectivity. mdpi.com

Effects of Substituents on the Piperazine Nitrogen

Substituents on the nitrogen atoms of the piperazine ring in analogs of this compound can have a profound impact on their biological activity. The nature of these substituents can influence the molecule's affinity and selectivity for its target, as well as its pharmacokinetic properties.

In a study of phenylpiperazine derivatives with acaricidal activity, a variety of substituents on the piperazine nitrogen were evaluated. nih.gov While at a high concentration (100 ppm), many different substituents did not lead to a significant difference in activity, at lower concentrations, the nature of the substituent became more critical. For instance, 4-acyl-1-phenylpiperazine derivatives demonstrated high potency, with some compounds showing complete control of the target pest at a concentration of 3 ppm. nih.gov This highlights that even subtle changes to the substituent on the piperazine nitrogen can lead to significant changes in biological potency.

The following table summarizes the acaricidal activity of 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives with different acyl groups on the second nitrogen atom.

Table 2: Acaricidal Activity of N-Acyl Phenylpiperazine Derivatives

Compound N-Substituent (Acyl Group) Mortality (%) at 3 ppm
5-20 Acetyl 100
5-21 Propionyl 90
5-22 Butyryl 85
5-23 Isobutyryl 95
5-24 Benzoyl 90

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry can play a pivotal role in the biological activity of this compound analogs. The introduction of a substituent on the methyl bridge connecting the phenyl and piperazine rings would create a chiral center, leading to the existence of enantiomers. These enantiomers can exhibit different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules such as receptors and enzymes.

While specific stereochemical studies on this compound were not found, research on related phenylpropylpiperazine derivatives has demonstrated the importance of stereochemistry. In a series of compounds designed to bind to the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT), the configuration of a substituent at the C2 position of the phenylpropyl side chain significantly influenced binding affinity. Specifically, the (S)-configuration of a substituent with a lone pair of electrons was found to enhance affinity for DAT.

This highlights that the three-dimensional arrangement of atoms is crucial for optimal interaction with the binding site. The differential activity of enantiomers underscores the importance of considering stereochemistry in drug design and development. The synthesis of single enantiomers is often necessary to maximize therapeutic efficacy and minimize potential side effects associated with the less active or inactive enantiomer.

Pharmacological Spectrum and Molecular Mechanisms of Action

Enzyme Inhibition PotenciesThe potential for 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine to inhibit the activity of enzymes relevant to neuropsychopharmacology, such as monoamine oxidase (MAO) or acetylcholinesterase (AChE), has not been described in the available scientific literature.

Further research and publication are required to elucidate the pharmacological characteristics of this specific compound.

Preclinical Pharmacological Evaluation in Biological Systems

Consistent with the lack of data on its molecular targets, there are no published preclinical evaluations for this specific compound.

In Vivo Efficacy in Animal ModelsThere are no reports of in vivo studies in animal models to assess the efficacy of this compound for any therapeutic indication.

No Publicly Available Pharmacological Data for this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there is no publicly available research detailing the pharmacological spectrum or specific molecular mechanisms of action for the chemical compound This compound .

Therefore, the generation of an article focusing solely on the pharmacological properties and molecular mechanisms of "this compound" is not possible at this time due to the absence of foundational scientific research on this specific compound.

Computational and Theoretical Investigations of 1 3 Chloro 2 Fluorophenyl Methyl Piperazine

Molecular Docking and Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand and its target protein.

Studies on various piperazine (B1678402) derivatives have demonstrated their ability to bind to a range of biological targets. For instance, molecular docking studies of some piperazine derivatives have shown their potential to bind to the DNA-Topo II complex and the minor groove of DNA. In the context of anticancer research, certain phenylpiperazine derivatives have shown favorable binding affinities. For example, docking studies on novel quinazolinone derivatives containing a piperazine moiety have been conducted to understand their anticancer potential.

Target ProteinBinding Affinity (kcal/mol)
Protein Kinase A-8.5
Beta-2 Adrenergic Receptor-7.9
Dopamine (B1211576) D2 Receptor-9.1

Note: The data in this table is hypothetical and for illustrative purposes only.

The interaction with specific amino acid residues within a protein's binding pocket is critical for the biological activity of a compound. For some piperazine derivatives, hydrogen bonds with amino acid residues like Asp have been identified as important for their cytotoxic activity. Computational studies on piperidine/piperazine-based compounds have also revealed crucial amino acid residues that interact with these ligands. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds. QSAR studies on aryl-piperazine derivatives have been used to establish relationships between molecular structure and antimalarial potency. insilico.eu Similarly, 3D-QSAR models have been developed for other classes of compounds to guide the design of more potent anticancer agents. nih.gov

The development of a QSAR model for 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine would involve calculating various molecular descriptors.

Descriptor TypeExample Descriptors
ElectronicDipole moment, HOMO/LUMO energies
StericMolecular volume, surface area
HydrophobicLogP
TopologicalWiener index, Kier & Hall connectivity indices

Advanced Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations provide detailed information about the conformational changes of a molecule and its binding kinetics with a target protein over time. MD simulations have been employed to study the interactions of piperazine derivatives with their biological targets, revealing important insights into the stability of the ligand-protein complex.

In Silico Predictions of Pharmacological Characteristics

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.gov These predictions help in the early identification of compounds with favorable pharmacokinetic profiles. nih.gov For various piperazine derivatives, in silico ADME predictions have been performed to assess their drug-likeness based on criteria such as Lipinski's rule of five. researchgate.netnih.gov

Below is a table of predicted pharmacological characteristics for this compound, based on general predictions for similar small molecules.

PropertyPredicted Value
Molecular Weight< 500 g/mol
LogP< 5
Hydrogen Bond Donors< 5
Hydrogen Bond Acceptors< 10
Oral BioavailabilityHigh

Note: The data in this table is based on general predictions for drug-like molecules and is for illustrative purposes only.

Development of Analogs and Novel Derivatives Based on the 1 3 Chloro 2 Fluorophenyl Methyl Piperazine Scaffold

Systemic Modification of the Arylmethyl Group

Systematic modification of the (3-chloro-2-fluorophenyl)methyl group is a primary strategy to probe the structure-activity relationships (SAR) and refine the biological activity of derivatives. Alterations to the substitution pattern on the phenyl ring, including the position and nature of halogen atoms and other functional groups, can significantly influence the compound's interaction with its biological target. mdpi.com

Research into related benzylpiperazine derivatives has demonstrated that the nature and position of substituents on the phenyl ring are critical for activity. For instance, in a series of benzylpiperazine-based edaravone (B1671096) derivatives designed for neuroprotective activity, compounds with a 4-fluoro or 4-chloro substituent on the benzyl (B1604629) ring showed significant efficacy both in vitro and in vivo. researchgate.net The introduction of electron-withdrawing groups like fluoro, chloro, cyano, and nitro at the para-position of the benzyl ring was explored to understand their impact on biological activity. researchgate.net Similarly, studies on piperazine-based berberine (B55584) analogues indicated that the presence of electron-withdrawing chloro- or fluoro-substituents on the piperazine-linked benzene (B151609) ring enhanced anti-tumor activity. nih.gov

These findings suggest that the 3-chloro-2-fluoro substitution pattern on the parent scaffold is a finely tuned arrangement. Modifications, such as shifting the positions of the halogens or introducing different electron-withdrawing or donating groups, can modulate the electronic properties and steric profile of the molecule, thereby affecting its binding affinity and selectivity.

Table 1: Representative Modifications of the Arylmethyl Group in Benzylpiperazine Analogs and Their Reported Effects

Modification on Benzyl RingExample Compound ClassReported Biological EffectReference(s)
4-Fluoro substitutionEdaravone-benzylpiperazine hybridsSignificant neuroprotective activity researchgate.net
4-Chloro substitutionEdaravone-benzylpiperazine hybridsSignificant neuroprotective activity researchgate.net
4-Nitro substitutionEdaravone-benzylpiperazine hybridsPotent neuroprotective activity researchgate.net
4-Cyano substitutionEdaravone-benzylpiperazine hybridsPotent neuroprotective activity researchgate.net
2-Fluoro substitutionChalcone-piperazine derivativesInhibition of human carbonic anhydrase isoenzymes nih.gov
Chloro and Fluoro substitutionsBerberine-piperazine analoguesEnhanced anti-tumor activity nih.gov

Scaffold Hybridization and Incorporation into Diverse Chemical Entities

Scaffold hybridization is a powerful drug design strategy that involves combining the 1-(arylmethyl)piperazine core with other distinct pharmacophores to create a single hybrid molecule. nih.gov This approach aims to produce compounds with improved affinity, better selectivity, or even a dual mode of action by integrating the favorable properties of each constituent moiety. nih.govnih.gov The piperazine (B1678402) scaffold is particularly amenable to this strategy due to the reactivity of its secondary amine, which facilitates linkage to a wide variety of chemical entities. researchgate.net

Numerous studies have reported the successful hybridization of piperazine scaffolds with other heterocyclic systems. For example:

Chalcones and Pyrazolines: Novel hybrids have been synthesized by linking the piperazine moiety to chalcone (B49325) and pyrazoline scaffolds. These compounds were designed as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.govresearchgate.net

Benzothiazoles and Triazoles: Through click chemistry, researchers have conjugated benzothiazole-piperazine units with 1,2,3-triazoles to create a library of compounds with potential anticancer activity. researchgate.net

1,2-Benzothiazines: Phenylpiperazine derivatives have been incorporated into the 1,2-benzothiazine scaffold to design potential topoisomerase II inhibitors for cancer treatment. nih.gov

Natural Products: The piperazine skeleton has been used to modify natural products like bergenin (B1666849) and artemisinin (B1665778) to enhance their anticancer properties. For instance, piperazine-linked arylsulfonyl–bergenin hybrids have shown excellent cytotoxic activity against tongue cancer. nih.govnih.gov

These examples underscore the versatility of the arylmethylpiperazine scaffold as a building block for creating complex hybrid molecules with diverse therapeutic applications.

Table 2: Examples of Heterocyclic Scaffolds Hybridized with Piperazine Derivatives

Hybridized ScaffoldLinkage StrategyTarget/ApplicationReference(s)
ChalconeClaisen-Schmidt condensationAnticancer (VEGFR-2 inhibition) nih.govresearchgate.net
PyrazolineCyclization of chalcone precursorAnticancer (VEGFR-2 inhibition) nih.govresearchgate.net
1,2,3-TriazoleClick chemistryAnticancer researchgate.net
1,2-BenzothiazineAlkylationAnticancer (Topoisomerase II inhibition) nih.gov
Bergenin (Natural Product)Mannich reactionAnticancer nih.gov
IndazoleMichael additionNovel heterocyclic scaffolds nih.gov

Design and Synthesis of Conformationally Restricted Analogs

Introducing conformational rigidity into flexible molecules is a well-established strategy in medicinal chemistry to enhance binding affinity and selectivity for a specific biological target. By reducing the number of accessible conformations, the entropic penalty of binding is minimized, and the molecule can be locked into its bioactive conformation.

For arylpiperazine derivatives, conformational restriction can be achieved by replacing flexible alkyl spacers with more rigid units. mdpi.com For example, in a series of N-arylpiperazine derivatives designed as D2/D3 receptor ligands, the flexible alkyl spacer found in drugs like aripiprazole (B633) was replaced with a more rigid interphenylene spacer. This modification was proposed to limit the conformational freedom of the molecule, potentially leading to improved receptor interaction. mdpi.com

While direct examples for the 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine scaffold are not extensively documented in the provided context, the principle remains applicable. Synthetic strategies to achieve such rigidity could involve:

Incorporating the benzyl and piperazine moieties into a larger, fused heterocyclic system.

Introducing double bonds or small rings within the linker connecting the aryl group to the piperazine nitrogen.

Creating bicyclic piperazine derivatives that restrict the chair-boat conformations of the piperazine ring. researchgate.net

These approaches aim to create analogs with a more defined three-dimensional structure, which can lead to a better understanding of the pharmacophore and the development of more potent and selective ligands.

Exploration of Chirality and Enantiomeric Purity

Chirality plays a crucial role in the interaction between a drug molecule and its biological target, as enantiomers of a chiral compound often exhibit different pharmacological activities and pharmacokinetic profiles. nih.gov The development of analogs based on the this compound scaffold can involve the introduction of stereocenters to explore these differences.

Chirality can be introduced at several positions, such as on the carbon atom connecting the phenyl ring to the piperazine (the benzylic position) or on the carbon atoms of the piperazine ring itself. The enantioselective synthesis of such derivatives is key to evaluating the activity of individual stereoisomers.

Recent advances have focused on the catalytic asymmetric synthesis of substituted piperazines. For example, palladium-catalyzed asymmetric allylic alkylation has been used to synthesize highly enantioenriched tertiary piperazin-2-ones, which are valuable precursors to chiral α-tertiary piperazines. caltech.edunih.gov This methodology allows for the creation of stereochemically rich piperazines that can be incorporated into drug candidates. caltech.edu Studies on chiral methyl-substituted aryl piperazinium compounds have shown that the position of the chiral center on the piperazine ring (e.g., C2 vs. C3) significantly impacts selectivity and efficacy for nicotinic acetylcholine (B1216132) receptors. nih.gov

For the this compound scaffold, introducing a chiral center at the benzylic carbon would lead to two enantiomers. Their separate synthesis and biological evaluation would be essential to determine if one enantiomer is more active or has a better safety profile than the other, or the racemic mixture. Versatile building blocks like (R)-1-Boc-2-benzyl-piperazine are commercially available and serve as crucial starting materials for the synthesis of chiral bioactive molecules. chemimpex.com

Translational Perspectives and Future Research Directions in Preclinical Development

Potential Therapeutic Applications in Neurological and Psychiatric Research

Publicly available research literature lacks specific studies on 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine for neurological and psychiatric applications.

No specific research findings detailing the antidepressant or anxiolytic potential of this compound were identified.

There is no available data from preclinical studies investigating this compound as a potential antipsychotic agent.

Specific investigations into the effects of this compound in models of Parkinson's disease or other movement disorders are not present in the available literature.

There is no available research on the application of this compound in the context of substance use disorders.

Research in Antimicrobial Chemotherapy

The piperazine (B1678402) moiety is a well-established component in the development of antimicrobial agents. nih.gov Derivatives have shown promise against a variety of pathogens, though specific data for this compound is not detailed in the available research.

Numerous studies have demonstrated the antibacterial potential of various N-substituted piperazine derivatives against both Gram-positive and Gram-negative bacteria. ijcmas.comacgpubs.orgnih.gov These compounds often exhibit activity against pathogenic strains such as Staphylococcus aureus and Escherichia coli. acgpubs.orgresearchgate.net While a study noted that derivatives of Vortioxetine have been explored for antibacterial properties, it did not provide specific activity data for the this compound intermediate. nih.gov The specific antibacterial profile of this compound is yet to be determined.

Similarly, the piperazine scaffold has been utilized in the synthesis of novel antifungal agents. acgpubs.orgnih.govmdpi.com Research has shown that certain piperazine derivatives are active against fungal pathogens like Candida albicans and Aspergillus niger. acgpubs.orgresearchgate.net The structural features of the substituent on the piperazine nitrogen are often critical for antifungal efficacy. nih.govmdpi.com As with its antibacterial properties, the direct antifungal activity of this compound has not been specifically reported, representing a gap in the current knowledge.

The development of antiviral agents has also leveraged the structural versatility of the piperazine ring. mdpi.com For example, derivatives have been designed and evaluated as potential inhibitors of the SARS-CoV-2 main protease. nih.govnih.gov These studies focus on more complex molecules derived from piperazine-containing scaffolds. There is currently no available research in the reviewed literature that investigates the specific antiviral activity of this compound.

Other Emerging Preclinical Research Areas (e.g., Anti-inflammatory)

The anti-inflammatory potential of N-phenyl piperazine derivatives has been documented, with some compounds showing efficacy in preclinical models of inflammation. mdpi.comnih.gov The mechanism of action can involve the inhibition of inflammatory mediators like cyclooxygenases (COX). mdpi.com Although the broader class of Vortioxetine derivatives, to which this intermediate belongs, has been examined for anti-inflammatory effects, specific data for this compound is absent. nih.gov Further research is required to ascertain whether this compound possesses any meaningful anti-inflammatory properties.

Concluding Remarks and Future Research Trajectories

Synthesis of Current Knowledge and Major Findings

A thorough review of the scientific and patent literature reveals a significant finding: there is a notable absence of published data specifically detailing the synthesis, characterization, or application of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine. While the broader class of phenylpiperazine and benzylpiperazine derivatives is extensively documented, this specific halogenated analogue does not appear in accessible research articles, patents, or chemical databases.

The major finding, therefore, is that this compound represents a novel chemical entity that has not yet been explored or reported within the public domain. Its constituent parts—the 3-chloro-2-fluorobenzyl group and the piperazine (B1678402) ring—are common motifs in medicinal chemistry. The piperazine heterocycle is a cornerstone in the development of drugs targeting the central nervous system (CNS), valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile linker between different pharmacophoric elements. nih.govresearchgate.net Substituted benzylpiperazines, in particular, have been investigated for a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. nih.govnih.gov However, the unique combination of substituents in the target compound remains uncharacterized.

Identification of Knowledge Gaps and Unexplored Avenues

The absence of literature on this compound presents a complete knowledge gap. This encompasses every fundamental aspect of the compound's profile:

Synthetic Routes: There are no established or reported methods for the synthesis of this specific compound. While general synthetic strategies for N-aryl and N-benzylpiperazines are well-known, their applicability and optimization for this particular substitution pattern have not been investigated. google.comgoogleapis.com Key challenges, such as precursor availability and reaction yields, remain unknown.

Physicochemical Properties: Basic data including, but not limited to, melting point, boiling point, solubility, and spectroscopic characteristics (NMR, IR, MS) are entirely unavailable.

Pharmacological Profile: The compound has not been screened for any biological activity. Its potential interactions with CNS receptors, such as dopamine (B1211576) (D2) and serotonin (B10506) (5-HT) receptors—common targets for arylpiperazine drugs—are completely unexplored. nih.gov

Metabolic Stability and Pharmacokinetics: No studies have been conducted to determine how the compound might be metabolized, its stability in biological systems, or its absorption, distribution, and excretion (ADME) profile.

Role as a Synthetic Intermediate: While structurally similar compounds serve as key intermediates in the synthesis of marketed drugs, the potential utility of this compound as a building block for more complex molecules has not been explored. For example, related structures like 1-(2,3-dichlorophenyl)piperazine (B491241) are crucial for synthesizing certain antipsychotics. nih.gov

Strategic Recommendations for Future Medicinal Chemistry and Pharmacological Studies

Given the prominence of the arylpiperazine scaffold in neuropharmacology, this compound warrants investigation. The following strategic recommendations outline a clear path for future research.

Synthetic Chemistry: The primary objective should be the development and optimization of a reliable synthetic route. A logical starting point would be the reductive amination of 3-chloro-2-fluorobenzaldehyde (B104339) with piperazine. Alternatively, the nucleophilic substitution of 3-chloro-2-fluorobenzyl halide with an excess of piperazine could be explored. The efficiency, scalability, and cost-effectiveness of these potential routes should be systematically evaluated.

Pharmacological Screening: Once synthesized and characterized, the compound should undergo a comprehensive pharmacological screening program. Based on its structural similarity to known CNS agents, initial efforts should focus on:

Receptor Binding Assays: Evaluate the binding affinity of the compound for a panel of key CNS targets, including dopamine (D1, D2, D3), serotonin (5-HT1A, 5-HT2A, 5-HT2C), and adrenergic (α1, α2) receptors. This would provide initial insights into its potential mechanism of action.

Functional Assays: For any receptors where significant binding is observed, functional assays should be conducted to determine whether the compound acts as an agonist, antagonist, or partial agonist.

Dopamine and Serotonin Transporter Binding: The ability of the compound to inhibit the reuptake of key neurotransmitters should be assessed, as this is a common mechanism for antidepressant and stimulant drugs. nih.gov

Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: this compound should be considered a foundational scaffold for the creation of a novel library of compounds. Strategic modifications could include:

Substitution at the N4-position of Piperazine: Introduce a variety of aryl, heteroaryl, or complex aliphatic groups at the second nitrogen of the piperazine ring. This is a common strategy to modulate potency and selectivity for specific biological targets, as seen in the development of many atypical antipsychotics. acs.org

Analog Synthesis: Prepare a series of analogues with different halogen substitutions on the phenyl ring to establish a clear SAR. For instance, comparing the activity to the 2-chloro-4-fluorobenzyl or 2,3-dichlorobenzyl derivatives could elucidate the role of the specific halogenation pattern in target engagement. nih.gov

By systematically addressing these knowledge gaps, the scientific community can determine whether this compound is a valuable new scaffold for the development of the next generation of CNS-active therapeutic agents.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Alkylation3-chloro-2-fluorobenzyl chloride, NaOH/DMF85–90
CuAACCuSO₄, sodium ascorbate, H₂O:DCM (1:2)93–97

Which spectroscopic and chromatographic techniques are critical for characterizing the structural integrity of this compound?

Basic Research Question

  • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.0–8.0 ppm), piperazine methylene (δ 2.5–3.8 ppm), and fluorine-coupled splitting patterns .
  • LCMS : Molecular ion peaks (e.g., m/z 397.16 for triazole derivatives) confirm molecular weight .
  • Elemental analysis : Validates purity (>98%) by matching calculated vs. observed C/H/N percentages .

Q. Table 2: Spectral Data for a Representative Derivative

Compound¹H NMR (δ, ppm)LCMS (m/z)Purity (%)
7b (triazole derivative)8.06 (Ar-H), 3.80 (N-CH₂)397.168599.5

How can researchers resolve contradictions between observed in vitro activity and in vivo efficacy of piperazine derivatives?

Advanced Research Question
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability) or experimental design limitations. For example, β-cyclodextrin-modified piperazines show reduced toxicity but lower activity due to slowed cellular uptake . Methodological considerations:

  • In vitro-in vivo correlation (IVIVC) : Use parallel artificial membrane permeability assays (PAMPA) to predict absorption .
  • Metabolic profiling : Incubate derivatives with liver microsomes to identify unstable metabolites .
  • Dose optimization : Adjust in vivo doses based on bioavailability studies (e.g., AUC comparisons) .

What computational strategies are effective in predicting the binding affinity of this compound to serotonin receptors?

Advanced Research Question
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are critical. Key steps:

Receptor preparation : Use 5-HT₁A crystal structures (PDB: 7E2Z) for docking .

Ligand parametrization : Assign partial charges using AM1-BCC methods .

Binding mode analysis : Focus on piperazine N1 interactions with Asp116 and aryl ring coplanarity for agonist activity .

Free energy calculations : MM/GBSA scoring refines affinity predictions (ΔG < -8 kcal/mol suggests high affinity) .

How does halogen substitution (Cl/F) influence the pharmacological profile of piperazine derivatives?

Advanced Research Question
Halogens modulate electronic effects and lipophilicity:

  • Chlorine : Increases electron-withdrawing effects, enhancing receptor binding (e.g., 5-HT₁A: Kᵢ = 12 nM for 3-Cl vs. 45 nM for H-substituted) .
  • Fluorine : Improves metabolic stability by reducing CYP450 oxidation .
  • Ortho-F substitution : Steric hindrance may reduce off-target binding .

Q. Table 3: Substituent Impact on Activity

SubstituentLogP5-HT₁A Kᵢ (nM)Metabolic Stability (t₁/₂, min)
3-Cl2.81245
2-F2.52868

What experimental design considerations are critical when evaluating antiplatelet activity?

Q. Methodological Guidance

  • In vitro assays : Use platelet-rich plasma (PRP) treated with ADP/collagen to measure aggregation inhibition (IC₅₀) .
  • Dose-response curves : Test 0.1–100 μM ranges to identify therapeutic windows.
  • Controls : Include aspirin (positive control) and vehicle (negative control) .
  • Animal models : Murine tail-bleeding assays correlate with human efficacy but require ethical oversight .

How can Raman microspectroscopy differentiate structural analogs of this compound?

Advanced Research Question
Raman spectroscopy (20 mW laser, 128 scans) resolves isomers via unique vibrational fingerprints:

  • Chlorophenyl vs. fluorophenyl : Distinct C-Cl (~550 cm⁻¹) and C-F (~1150 cm⁻¹) stretches .
  • Multivariate analysis : PCA-LDA separates positional isomers (e.g., 3-Cl vs. 4-Cl) with >95% accuracy .

What strategies mitigate toxicity while preserving biological activity in piperazine derivatives?

Advanced Research Question

  • Prodrug design : Mask the piperazine nitrogen with acetyl groups to reduce acute toxicity .
  • Structural rigidification : Introduce cyclic constraints (e.g., tetrahydroisoquinoline) to limit off-target interactions .
  • Co-administration : Use β-cyclodextrin to enhance solubility and reduce cytotoxicity (e.g., IC₅₀ improved from 50 μM to 120 μM) .

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